

Ethyl 3,4-dimethoxyphenylacetate CAS number

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Compound of Interest

Compound Name: Ethyl 3,4-dimethoxyphenylacetate

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An In-depth Technical Guide to **Ethyl 3,4-dimethoxyphenylacetate**

CAS Number: 18066-68-7

This technical guide provides comprehensive information on **Ethyl 3,4-dimethoxyphenylacetate**, a key chemical intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document outlines the compound's chemical and physical properties, provides a detailed experimental protocol for its synthesis, and illustrates the synthetic pathway.

Compound Identification and Properties

Ethyl 3,4-dimethoxyphenylacetate, also known as ethyl homoveratrate, is a derivative of benzeneacetic acid.^{[1][2]} Its core structure consists of a dimethoxylated phenyl ring attached to an ethyl acetate group.

Table 1: Physicochemical Properties of **Ethyl 3,4-dimethoxyphenylacetate**

Property	Value	Source(s)
CAS Number	18066-68-7	[1][2][3][4]
Molecular Formula	C ₁₂ H ₁₆ O ₄	[1][2][3][4]
Molecular Weight	224.25 g/mol	[1][2][3]
IUPAC Name	ethyl 2-(3,4-dimethoxyphenyl)acetate	[2][3]
Synonyms	Benzeneacetic acid, 3,4-dimethoxy-, ethyl ester; Ethyl dimethoxyphenylacetate; Homoveratric acid, ethyl ester	[1][2][5]
Boiling Point	159-160 °C (at 4 mmHg)	[2]
InChI Key	WZKCZNJTDZCNMH-UHFFFAOYSA-N	[1][2]
SMILES	CCOC(=O)CC1=CC(=C(C=C1)OC)OC	[2][3]

Synthesis of Ethyl 3,4-dimethoxyphenylacetate

The synthesis of **Ethyl 3,4-dimethoxyphenylacetate** is typically achieved through the esterification of 3,4-dimethoxyphenylacetic acid. A common and effective method involves a two-step process: the conversion of the carboxylic acid to its more reactive acyl chloride derivative, followed by reaction with ethanol.

Experimental Protocol: Synthesis via Acyl Chloride Intermediate

This protocol is based on established methods for the formation of acyl chlorides from carboxylic acids and their subsequent esterification.[6][7]

Step 1: Synthesis of (3,4-Dimethoxyphenyl)acetyl chloride[7]

- Materials:

- 3,4-Dimethoxyphenylacetic acid
- Thionyl chloride (SOCl_2)
- Methylene chloride (CH_2Cl_2)
- Procedure:
 - Suspend 3,4-dimethoxyphenylacetic acid in methylene chloride in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
 - Slowly add thionyl chloride dropwise to the suspension at room temperature over a period of 2 hours.
 - After the addition is complete and gas evolution has ceased (approximately 16 hours), reflux the mixture for one hour to ensure the reaction goes to completion.
 - Remove the volatile components (excess thionyl chloride and methylene chloride) by distillation under reduced pressure.
 - The resulting residue, (3,4-dimethoxyphenyl)acetyl chloride, can be purified by vacuum distillation.^[7]

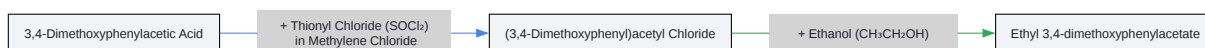
Step 2: Synthesis of **Ethyl 3,4-dimethoxyphenylacetate**^[6]

- Materials:
 - (3,4-Dimethoxyphenyl)acetyl chloride
 - Anhydrous ethanol
 - An inert solvent (e.g., methylene chloride or tetrahydrofuran)
 - A non-nucleophilic base (e.g., pyridine or triethylamine, optional, to scavenge HCl)
- Procedure:
 - Dissolve the (3,4-dimethoxyphenyl)acetyl chloride obtained in Step 1 in an inert solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

- Cool the solution in an ice bath.
- Slowly add anhydrous ethanol to the solution with stirring. The reaction is exothermic.
- If a base is used, it should be added to the reaction mixture prior to the addition of the acyl chloride.
- Allow the reaction to proceed to completion. The progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is typically washed with water, a dilute aqueous solution of sodium bicarbonate, and brine to remove any unreacted starting materials and byproducts.
- The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude **Ethyl 3,4-dimethoxyphenylacetate**.
- Further purification can be achieved by vacuum distillation.

Synthetic Workflow

The following diagram illustrates the two-step synthesis of **Ethyl 3,4-dimethoxyphenylacetate** from 3,4-dimethoxyphenylacetic acid.



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Phone: (601) 213-4426

Email: info@benchchem.com